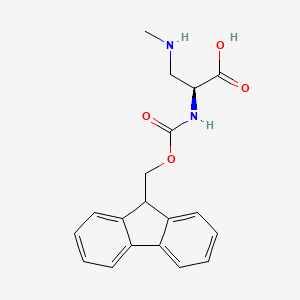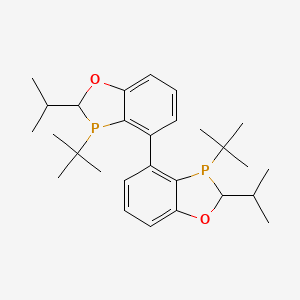
azanium;(5-bromo-4-chloro-1H-indol-3-yl) (2,3,4,5,6-pentahydroxycyclohexyl) phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azanium;(5-bromo-4-chloro-1H-indol-3-yl) (2,3,4,5,6-pentahydroxycyclohexyl) phosphate is a complex organic compound that features an indole derivative and a cyclohexyl phosphate group. This compound is notable for its applications in biochemical assays, particularly as a substrate for alkaline phosphatase in various detection methods .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of azanium;(5-bromo-4-chloro-1H-indol-3-yl) (2,3,4,5,6-pentahydroxycyclohexyl) phosphate typically involves the following steps:
Preparation of the Indole Derivative: The indole nucleus is synthesized through electrophilic substitution reactions, where the indole ring undergoes bromination and chlorination to introduce the 5-bromo and 4-chloro substituents.
Formation of the Cyclohexyl Phosphate: The cyclohexyl ring is functionalized with hydroxyl groups through a series of oxidation and reduction reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process typically includes:
Batch Processing: Sequential addition of reagents and intermediates in controlled environments.
Purification: Techniques such as crystallization, chromatography, and recrystallization to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Azanium;(5-bromo-4-chloro-1H-indol-3-yl) (2,3,4,5,6-pentahydroxycyclohexyl) phosphate undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form quinonoid structures.
Reduction: The compound can be reduced to modify the functional groups on the cyclohexyl ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents like bromine (Br2) and chlorine (Cl2).
Major Products
Oxidation Products: Quinonoid derivatives.
Reduction Products: Modified cyclohexyl derivatives.
Substitution Products: Halogenated indole derivatives.
Aplicaciones Científicas De Investigación
Azanium;(5-bromo-4-chloro-1H-indol-3-yl) (2,3,4,5,6-pentahydroxycyclohexyl) phosphate is widely used in scientific research, including:
Mecanismo De Acción
The compound acts as a substrate for alkaline phosphatase, an enzyme that catalyzes the hydrolysis of phosphate esters. Upon enzymatic action, the phosphate group is cleaved, resulting in a colorimetric or fluorometric change that can be detected and quantified. This mechanism is widely utilized in various biochemical assays to measure enzyme activity and detect specific biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-4-chloro-3-indolyl phosphate: Another indole derivative used as a substrate for alkaline phosphatase.
Nitro Blue Tetrazolium (NBT): Often used in combination with indole derivatives for colorimetric detection.
Uniqueness
Azanium;(5-bromo-4-chloro-1H-indol-3-yl) (2,3,4,5,6-pentahydroxycyclohexyl) phosphate is unique due to its combination of an indole derivative and a cyclohexyl phosphate group, which enhances its stability and reactivity in biochemical assays. This makes it a valuable tool in various scientific and industrial applications .
Propiedades
IUPAC Name |
azanium;(5-bromo-4-chloro-1H-indol-3-yl) (2,3,4,5,6-pentahydroxycyclohexyl) phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrClNO9P.H3N/c15-4-1-2-5-7(8(4)16)6(3-17-5)25-27(23,24)26-14-12(21)10(19)9(18)11(20)13(14)22;/h1-3,9-14,17-22H,(H,23,24);1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIFQQHVVHCJEPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NC=C2OP(=O)([O-])OC3C(C(C(C(C3O)O)O)O)O)Cl)Br.[NH4+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrClN2O9P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(S)-3-[[(2E)-3-(3,4-Dihydroxyphenyl)-1-oxo-2-propenyl]oxy]-2-hydroxypropyl]|A-D-glucopyranoside](/img/structure/B13388524.png)
![[6-[[3,4-Dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 10-[3-[4-[5-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B13388531.png)




![(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-oxo-1,4-dihydroquinazoline-3-carboxylate;hydrochloride](/img/structure/B13388583.png)

![1-[6-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B13388599.png)

![3-[2-[[3-(2-carboxyethyl)-5-[(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid;dihydrochloride](/img/structure/B13388608.png)
